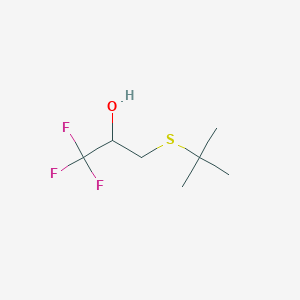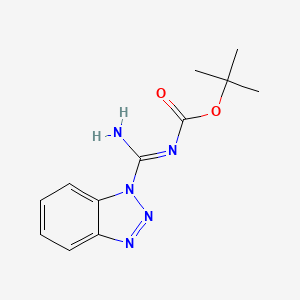![molecular formula C16H16O4 B13345879 4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)
4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its unique biphenyl structure. This compound features a hydroxyl group, two methoxy groups, a methyl group, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst.
Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Methanol and a strong acid catalyst for methoxylation.
Major Products Formed
Oxidation: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares similar functional groups but differs in the core structure.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with antioxidant properties but with a different core structure.
Uniqueness
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to its biphenyl core combined with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
5-(2,5-dimethoxyphenyl)-2-hydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-10-6-15(18)11(9-17)7-13(10)14-8-12(19-2)4-5-16(14)20-3/h4-9,18H,1-3H3 |
InChI-Schlüssel |
CMBWRNYDTHGTAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)OC)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


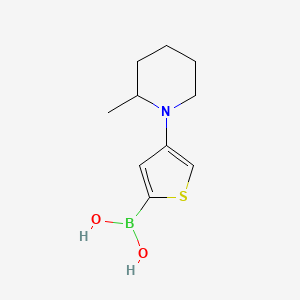


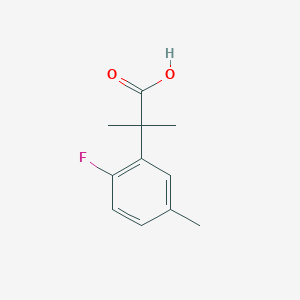

![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
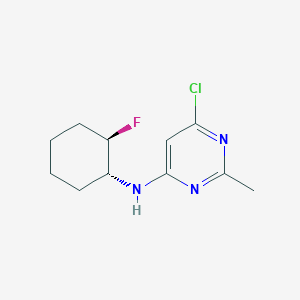
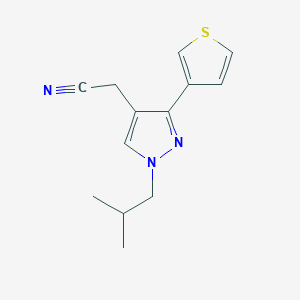

![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)
